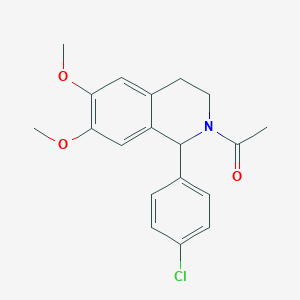![molecular formula C17H18BrNOS B4968150 N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTA is a thioamide derivative of 4-bromo-3-methylacetanilide, which is a non-steroidal anti-inflammatory drug.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that contribute to inflammation and pain. This compound may also inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, antitumor, and antifungal activities in vitro and in vivo. In animal studies, this compound has been found to reduce inflammation and pain, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. This compound has also been shown to have low toxicity and favorable pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its structural similarity to non-steroidal anti-inflammatory drugs, which allows for easy comparison and evaluation of its anti-inflammatory and analgesic activities. Another advantage is its low toxicity and favorable pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, this compound can be used as a building block for the synthesis of novel organic materials with potential applications in electronics, optoelectronics, and energy storage. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound as a therapeutic agent and building block for novel organic materials.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction between 4-bromo-3-methylacetanilide and 2-methylbenzyl mercaptan in the presence of a catalyst such as triethylamine. The reaction occurs through the substitution of the bromine atom in the 4-bromo-3-methylacetanilide with the thiol group of 2-methylbenzyl mercaptan, resulting in the formation of this compound. The purity of this compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory and analgesic agent due to its structural similarity to non-steroidal anti-inflammatory drugs. In pharmacology, this compound has been studied for its potential antitumor and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of novel organic materials.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-5-3-4-6-14(12)10-21-11-17(20)19-15-7-8-16(18)13(2)9-15/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBIWVSNWNPIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)


![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)
![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968171.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine](/img/structure/B4968182.png)